molecular formula C13H17N3O2S B11764499 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764499
M. Wt: 279.36 g/mol
InChI Key: XPSQVGWSLVVDJA-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a methoxyethyl group, a p-tolyloxy group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.

    Attachment of the p-Tolyloxy Group: The p-tolyloxy group can be attached through an etherification reaction using p-tolyl alcohol and a suitable activating agent.

    Introduction of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiourea or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The methoxyethyl and p-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, disrupting their normal function. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.

    4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.

    4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.

Uniqueness

The uniqueness of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group allows for covalent interactions with proteins, while the triazole ring provides stability and the potential for diverse chemical modifications.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

4-(2-methoxyethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17N3O2S/c1-10-3-5-11(6-4-10)18-9-12-14-15-13(19)16(12)7-8-17-2/h3-6H,7-9H2,1-2H3,(H,15,19)

InChI Key

XPSQVGWSLVVDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2CCOC

Origin of Product

United States

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